molecular formula C26H27N3O3 B10875272 N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide

N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide

Cat. No.: B10875272
M. Wt: 429.5 g/mol
InChI Key: WEVJGYMZLHFLLR-UHFFFAOYSA-N
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Description

N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-oxo-1-(phenylamino)butan-2-yl chloride with 2-amino-4-methylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides or phenylamino derivatives.

Scientific Research Applications

N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Uniqueness

N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core and phenylamino substituents make it a versatile molecule for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1-anilino-3-methyl-1-oxobutan-2-yl)-2-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C26H27N3O3/c1-17(2)23(26(32)27-20-9-5-4-6-10-20)29-25(31)21-11-7-8-12-22(21)28-24(30)19-15-13-18(3)14-16-19/h4-17,23H,1-3H3,(H,27,32)(H,28,30)(H,29,31)

InChI Key

WEVJGYMZLHFLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C(C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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